![molecular formula C22H26N2O3S B2667975 N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide CAS No. 941992-15-0](/img/structure/B2667975.png)
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide” is a complex organic compound. It contains a benzyl group, a tetrahydroquinoline group, and a cyclohexanesulfonamide group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the tetrahydroquinoline group could potentially be synthesized through a Povarov reaction, which is a type of multi-component reaction . The benzyl group and the cyclohexanesulfonamide group could be introduced through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a cyclic structure. The tetrahydroquinoline group is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents present. For example, the benzyl group could potentially undergo oxidation reactions, while the amine group in the cyclohexanesulfonamide could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, the presence of polar functional groups like the sulfonamide could make the compound soluble in polar solvents .Scientific Research Applications
- Selective O-Benzylation : Researchers have explored the use of this compound in the selective O-benzylation of 2-oxo-1,2-dihydropyridines. A novel ternary system involving ZnO, ZnCl2, and N,N-diisopropylethylamine (DIEA) has been developed for this purpose. Under mild reaction conditions, it allows access to a variety of O-benzyl products, which serve as important synthetic intermediates in functional group protection .
- Derivatives of this compound have demonstrated good antimicrobial potential. Specifically, compounds 1a and 1b exhibited promising activity .
- Amongst the derivatives, (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide have shown anti-inflammatory and analgesic activities. These compounds also exhibit low ulcerogenic index compared to indomethacin and celecoxib .
- The 2-oxo-1,2-dihydropyridines system, including derivatives of our compound, can serve as peptide mimics. These mimics generate similar physiological activity to peptides, making them valuable in drug design. For instance, they have been explored as protease inhibitors .
- Indole derivatives, including our compound, play a role in plant biology. Indole-3-acetic acid, a plant hormone, is produced from tryptophan degradation. Understanding the biological effects of indole derivatives can lead to insights into plant growth and development .
- The selective O-alkylation of 2-oxo-1,2-dihydropyridines is crucial for constructing synthetic building blocks. Researchers have used this strategy in the total synthesis of various natural products and bioactive molecules .
Metal-Catalyzed Cross-Coupling Reactions
Antimicrobial Potential
Anti-Inflammatory and Analgesic Properties
Peptide Mimics and Protease Inhibitors
Plant Hormone Analogues
Synthetic Building Blocks
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)cyclohexanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c25-22-14-11-18-15-19(23-28(26,27)20-9-5-2-6-10-20)12-13-21(18)24(22)16-17-7-3-1-4-8-17/h1,3-4,7-8,12-13,15,20,23H,2,5-6,9-11,14,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOCSPBJMDKCPIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)cyclohexanesulfonamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.